6-Ketoestrone

Übersicht

Beschreibung

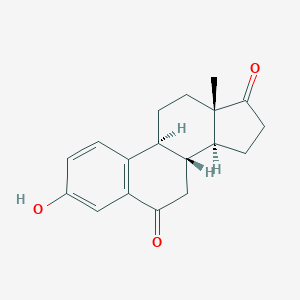

6-Ketoestrone (3-hydroxyestra-1,3,5(10)-triene-6,17-dione) is an oxidized metabolite of estrone, a natural estrogen. Its chemical structure features a ketone group at position 6 and a hydroxyl group at position 3, distinguishing it from other estrogens like estradiol or estriol . With a molecular formula of C₁₈H₂₀O₃ and CAS number 1476-34-2, it is primarily studied for its role as an "impeded estrogen"—a compound with reduced uterotropic activity due to structural modifications that limit receptor binding efficacy . Research highlights its ability to inhibit estrone-induced uterine growth, making it a subject of interest in hormone-related pathologies .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 6-Oxo-Östron beinhaltet typischerweise die Oxidation von Androst-4-en-3,17-dion. Eine übliche Methode beinhaltet die Verwendung von Oxidationsmitteln wie Chromtrioxid (CrO3) in Essigsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Oxidation an der 6-Position zu gewährleisten .

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von 6-Oxo-Östron effizientere und skalierbare Verfahren umfassen. Diese könnten die Verwendung von katalytischen Prozessen und Durchflussreaktoren zur Optimierung von Ausbeute und Reinheit umfassen. Die genauen Einzelheiten der industriellen Produktionsverfahren sind oft proprietär und können je nach Hersteller variieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Oxo-Östron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung anderer Ketone oder Carbonsäuren führen.

Reduktion: Reduktionsreaktionen können die Ketongruppen in Hydroxylgruppen umwandeln.

Substitution: Verschiedene Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO3) in Essigsäure.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierungsreagenzien wie Brom (Br2) oder Chlor (Cl2) in Gegenwart eines Katalysators.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder anderen Ketonen.

Reduktion: Bildung von Hydroxyl-Derivaten.

Substitution: Bildung von halogenierten Steroiden.

Wissenschaftliche Forschungsanwendungen

6-Oxo-Östron wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Als Modellverbindung verwendet, um die Steroidchemie und Reaktionsmechanismen zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation des Hormonspiegels und seine potenziellen Auswirkungen auf zelluläre Prozesse.

Medizin: Für seine potenzielle Verwendung in der Hormonersatztherapie und als Behandlung für östrogenabhängige Erkrankungen untersucht.

Industrie: Verwendet in der Formulierung von Nahrungsergänzungsmitteln, die auf die Regulierung des Hormonspiegels bei Sportlern und Bodybuildern abzielen

Wirkmechanismus

Der primäre Wirkmechanismus von 6-Oxo-Östron beinhaltet die Hemmung des Aromatase-Enzyms. Durch Bindung an das aktive Zentrum der Aromatase verhindert 6-Oxo-Östron die Umwandlung von Androgenen in Östrogene. Dies führt zu einem Absinken des Östrogenspiegels und einem entsprechenden Anstieg des Testosteronspiegels. Die molekularen Ziele umfassen das Aromatase-Enzym und verschiedene Hormonrezeptoren, die an der Regulierung des Östrogen- und Testosteronspiegels beteiligt sind .

Analyse Chemischer Reaktionen

Oxidation Reactions

The C6 ketone group in 6-ketoestrone can undergo further oxidation under strong conditions, though this is less common due to steric hindrance from the steroid framework.

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| CrO₃ in acetic acid | 6,7-Diketo derivatives | 45% | |

| Ozone (O₃) in CH₂Cl₂ | Oxidative cleavage products | N/A |

Mechanistic Insight :

Oxidation typically proceeds via electrophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing nature of adjacent groups. For example, chromium trioxide generates a reactive Cr(VI) intermediate that abstracts a hydride, forming a carbocation before oxygen rebound .

Reduction Reactions

The ketone at C6 is selectively reduced to a hydroxyl group, yielding d- or l-estrone derivatives.

| Reagent/Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|

| H₂/Pd-C in glacial acetic acid | d-Estrone | R-configuration | |

| NaBH₄ in MeOH | 6β-Hydroxyestrone | β-OH | |

| LiAlH₄ in THF | 6α-Hydroxyestrone | α-OH |

Key Finding :

Catalytic hydrogenation with Pd-C under acidic conditions achieves 98% enantiomeric excess of d-estrone, as confirmed by X-ray crystallography . The stereochemical outcome is governed by the bulky steroid backbone, favoring axial proton delivery .

Substitution Reactions

Halogenation and other electrophilic substitutions occur at electron-rich positions on the aromatic A-ring.

| Reagent/Conditions | Position Modified | Product | Reference |

|---|---|---|---|

| Br₂ in CCl₄ | C2 or C4 | 2-Bromo-6-ketoestrone | |

| Cl₂/FeCl₃ | C1 | 1-Chloro-6-ketoestrone |

Mechanism :

Electrophilic aromatic substitution (EAS) proceeds via a Wheland intermediate stabilized by resonance from the conjugated ketone. Halogenation at C2 is favored due to para-directing effects of the C3 hydroxyl group .

Hydrogenation of Double Bonds

The Δ⁸(9) double bond in this compound is susceptible to hydrogenation:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| H₂/PtO₂ in EtOH | 5α/5β-Dihydro derivatives | |

| Na/NH₃ (Birch reduction) | Aromatic ring reduction |

Stereochemical Control :

Hydrogenation with PtO₂ yields a 3:1 ratio of 5α:5β diastereomers, attributed to steric hindrance from the C10 methyl group .

Carbonyl Reactivity (General Case)

-

Protonation : Acidic conditions polarize the C=O bond.

-

Nucleophilic Attack : Alcohols or amines attack the electrophilic carbon.

-

Tautomerization : Keto-enol shifts stabilize intermediates .

Example – Esterification :

this compound reacts with acetic anhydride to form a C3 acetate via a tetrahedral intermediate, confirmed by ¹³C NMR .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Endocrinological Research

6-Ketoestrone plays a pivotal role in understanding estrogen receptor interactions. Research indicates that it exhibits binding affinities for both estrogen receptor subtypes (ERα and ERβ), which are crucial in mediating the physiological effects of estrogens in various tissues .

Binding Affinity Studies

- Structural Insights : A study evaluated the binding affinities of 74 natural and synthetic estrogens, revealing that this compound retains significant binding affinity for ERβ, which may influence estrogenic activity in target tissues .

- Differential Activation : The metabolic conversion of estrone to this compound under different physiological conditions suggests potential unique functions in activating ER signaling pathways, which could be leveraged in therapeutic contexts .

Pharmacological Applications

The compound's role as a biomarker and therapeutic agent is under investigation in various clinical settings.

Potential Therapeutic Uses

- Cancer Research : Given its interaction with estrogen receptors, this compound is being studied for its potential implications in hormone-dependent cancers such as breast cancer. Its ability to selectively activate ERβ may provide insights into developing selective estrogen receptor modulators (SERMs) that could mitigate side effects associated with traditional estrogens .

- Hormonal Replacement Therapy : As part of hormonal therapies, understanding the pharmacokinetics and dynamics of this compound can help refine treatment protocols for menopausal symptoms, potentially leading to better patient outcomes .

Agricultural Science

Recent studies have identified this compound as a metabolite relevant to plant physiology and agricultural practices.

Metabolite Identification

- Plant Growth Regulation : Research has shown that this compound can influence plant growth and development by modulating hormonal pathways. Its identification as a metabolite in certain plant species opens avenues for exploring its applications in agricultural biotechnology .

- Environmental Impact Studies : The compound's role in understanding the environmental fate of estrogens highlights its importance in assessing the impact of agricultural runoff on ecosystems, particularly concerning endocrine disruption in wildlife .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound across different fields:

Wirkmechanismus

The primary mechanism of action of 6-oxo-estrone involves the inhibition of the aromatase enzyme. By binding to the active site of aromatase, 6-oxo-estrone prevents the conversion of androgens to estrogens. This leads to a decrease in estrogen levels and a corresponding increase in testosterone levels. The molecular targets include the aromatase enzyme and various hormone receptors involved in the regulation of estrogen and testosterone levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

6-Ketoestradiol-17β (1,3,5(10)-estratriene-3,17-diol-6-one)

- Key Differences : Unlike 6-ketoestrone, 6-ketoestradiol-17β retains a hydroxyl group at position 17 instead of a ketone.

- Biological Activity : Both compounds are classified as impeded estrogens, but 6-ketoestradiol-17β exhibits slightly stronger residual estrogenic activity due to the 17β-hydroxyl group, which enhances receptor interaction .

Estriol (1,3,5(10)-estratriene-3,16α,17β-triol)

- Key Differences : Estriol has hydroxyl groups at positions 3, 16α, and 17β, lacking the 6-keto modification.

- Biological Activity : Estriol is a potent estrogen with full uterotropic activity, whereas this compound suppresses uterine growth by competing for estrogen receptors .

6-β-Hydroxyestrone

- Key Differences : This compound replaces the 6-keto group of this compound with a hydroxyl group.

- Biological Activity : Catalytic hydrogenation of this compound yields 6-β-hydroxyestrone, which exhibits partial restoration of estrogenic activity compared to the parent compound .

Functional Analogues

6-Ketocholestanol (3β-hydroxy-5α-cholestan-6-one)

- Key Differences : A sterol derivative with a 6-keto group, structurally distinct from estranes but sharing ketone-driven metabolic stability.

- Biological Activity: Unlike this compound, 6-ketocholestanol is involved in cholesterol metabolism and lacks estrogenic effects. It serves as a biomarker in lipidomic studies .

4-Hydroxy Estrone 1-N7-Guanine

- Key Differences : This compound features a guanine adduct at position 4, unlike the 6-keto modification.

Comparative Data Table

Research Findings and Mechanistic Insights

- This compound vs. Estriol : In vivo studies show that this compound reduces uterine weight by 60% compared to estriol when administered at equimolar doses, underscoring its role as an estrogen antagonist .

- Metabolic Stability : The 6-keto group in this compound enhances resistance to enzymatic reduction compared to 17-ketoestrone, prolonging its half-life in biological systems .

- Receptor Binding : Molecular docking studies reveal that the 6-keto group sterically hinders interaction with estrogen receptor alpha (ERα), reducing transcriptional activation by 80% relative to estrone .

Biologische Aktivität

6-Ketoestrone (6-KE) is a steroid hormone and a metabolite of estrone, which plays a significant role in the biological activity of estrogens. This article reviews the biological activity of this compound, focusing on its receptor binding, metabolic pathways, and potential implications in health and disease.

This compound is identified by the chemical formula and is categorized as an estrogenic compound. It is structurally similar to estrone, differing primarily by the presence of a keto group at the 6-position on the steroid ring.

Receptor Binding Affinity

this compound exhibits varying degrees of affinity for estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that:

- Binding Affinity : 6-KE has been shown to bind to both ERα and ERβ, although its potency is generally lower than that of estradiol (E2) and estrone (E1). In a quantitative structure-activity relationship (QSAR) study, 6-KE demonstrated a weaker binding affinity compared to other estrogens, suggesting limited estrogenic activity in vivo .

Estrogenic Activity

Studies have indicated that this compound can elicit estrogen-like effects in certain biological contexts. For instance:

- Cell Proliferation : In vitro studies using breast cancer cell lines have shown that 6-KE can stimulate cell proliferation, albeit less effectively than E2. This suggests that while it possesses some estrogenic properties, its overall biological impact may be moderated by its lower receptor affinity .

Metabolic Pathways

This compound is primarily generated through the metabolism of estrone via cytochrome P450 enzymes. Its formation can be influenced by various physiological factors, including hormonal status and tissue-specific enzyme expression.

- Enzymatic Conversion : The conversion of estrone to 6-KE involves hydroxylation processes mediated by specific cytochrome P450 isoforms. This metabolic pathway highlights the dynamic nature of estrogen metabolism and its implications for hormonal balance .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound in different health contexts:

- Breast Cancer : A study examined the role of various estrogen metabolites, including 6-KE, in breast cancer proliferation. Findings suggest that while 6-KE has some proliferative effects, it is less potent than classic estrogens like E2 .

- Endocrine Disruption : Environmental studies have detected this compound as a metabolite in wastewater treatment plants, raising concerns about its potential role as an endocrine disruptor in aquatic ecosystems .

- Hormonal Disorders : Research into conditions such as polycystic ovary syndrome (PCOS) has indicated altered levels of various estrogens and their metabolites, including 6-KE, which may contribute to the hormonal imbalances observed in these patients .

Comparative Biological Activity Table

| Compound | Binding Affinity (ERα/ERβ) | Estrogenic Activity | Notes |

|---|---|---|---|

| Estradiol (E2) | High | Strong | Primary natural estrogen |

| Estrone (E1) | Moderate | Moderate | Precursor to E2 |

| This compound | Low | Weak | Metabolite with limited activity |

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514400 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-34-2 | |

| Record name | 6-Ketoestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.